molecular formula C13H20ClN5O B12702732 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride CAS No. 122113-28-4

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride

Cat. No.: B12702732
CAS No.: 122113-28-4
M. Wt: 297.78 g/mol
InChI Key: ZGFIUGXEXHFYPZ-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolopyrimidine core through cyclization reactions.
  • Introduction of the piperazinyl group via nucleophilic substitution.
  • Methylation and other functional group modifications to achieve the desired structure.
  • Conversion to the monohydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
  • Implementation of continuous flow chemistry to enhance reaction rates and scalability.
  • Purification techniques such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and cellular pathways.

    Medicine: As a potential therapeutic agent for treating diseases such as cancer, infections, or neurological disorders.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidines and related heterocyclic compounds. Examples might be:

    6H-Pyrrolo(2,3-d)pyrimidin-4-one: Another pyrrolopyrimidine with different substituents.

    7-Methyl-6H-pyrrolo(2,3-d)pyrimidin-6-one: A closely related compound with a similar core structure.

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-ethyl-1-piperazinyl)-7-methyl-, monohydrochloride lies in its specific substituents and the resulting biological activity. Its combination of a piperazinyl group and a methyl group may confer unique properties that make it particularly effective in certain applications.

Properties

CAS No.

122113-28-4

Molecular Formula

C13H20ClN5O

Molecular Weight

297.78 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C13H19N5O.ClH/c1-3-17-4-6-18(7-5-17)13-14-9-10-8-11(19)16(2)12(10)15-13;/h9H,3-8H2,1-2H3;1H

InChI Key

ZGFIUGXEXHFYPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C3CC(=O)N(C3=N2)C.Cl

Origin of Product

United States

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